2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
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Overview
Description
The compound “2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of extensive research . Various methods have been reported in the literature, including the treatment of compounds with sulfuric acid, which causes the conversion of the side-chain into a 1,3,4-thiadiazole ring .Molecular Structure Analysis
Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety . Additionally, the effect of various substitutions at the 5-position of 2-(2,4 dihydroxy-phenyl)-1,3,4-thiadiazoles on antiproliferative activity against different human tumor cell lines has been examined .Scientific Research Applications
Antimicrobial Agents
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They can be designed to target a variety of pathogens, including bacteria and fungi, by interfering with essential biological processes such as protein synthesis or DNA replication .
Antitumor and Cytotoxic Agents
The structural complexity of thiazole and thiadiazole compounds allows them to interact with various biological targets, making them suitable candidates for antitumor and cytotoxic agents. They can be used to inhibit the growth of cancer cells or induce apoptosis .
Anti-inflammatory Agents
Due to their ability to modulate biological pathways, some thiazole derivatives are investigated for their anti-inflammatory properties. They may work by reducing the production of pro-inflammatory cytokines or inhibiting enzymes involved in the inflammatory response .
Neuroprotective Agents
Thiazole compounds have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by preventing neuronal damage, reducing oxidative stress, or modulating neurotransmitter systems .
Antiviral Agents
Research into thiazole derivatives includes their use as antiviral agents. These compounds can be designed to interfere with viral replication or inhibit enzymes critical to the viral life cycle .
Analgesic Agents
Thiazole derivatives can also be explored for their analgesic properties. They may act on the central nervous system or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .
Future Directions
The 1,3,4-thiadiazole derivatives have become an important class of heterocycles due to their broad types of biological activity . Future research could focus on the design and synthesis of new 1,3,4-thiadiazole derivatives, exploring their potential applications in medicinal, agricultural, and materials chemistry .
Mechanism of Action
Target of Action
The primary target of 2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer treatment .
Mode of Action
The compound has been identified as a selective STAT3 inhibitor . It can directly bind to the SH2 domain, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway is often overactivated in cancer cells, and its inhibition can lead to anti-proliferative activity, cell cycle arrest, and apoptosis .
Pharmacokinetics
The compound has shown in vivo anti-tumor efficacy after intraperitoneal administration , suggesting it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactivated STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
properties
IUPAC Name |
2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-10-22-23-18(26-10)21-16(25)12-8-5-9-13-14(12)19-17(27-13)20-15(24)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3,(H,19,20,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVDHSZJZCFWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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